molecular formula C18H17N5O3 B11055464 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

Cat. No.: B11055464
M. Wt: 351.4 g/mol
InChI Key: UCWSXDRFLQUTLN-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine structures

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then subjected to further reactions to form the final compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent, sodium hydroxide as a base, and various catalysts to facilitate the reactions .

Scientific Research Applications

4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves its interaction with various molecular targets and pathways. The compound’s benzodioxole moiety is known to interact with enzymes and receptors, potentially leading to biological effects such as antioxidant activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one include other benzodioxole derivatives and pyrazolopyridine compounds. These compounds share structural similarities but may differ in their specific biological activities and applications. For example:

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-11-one

InChI

InChI=1S/C18H17N5O3/c1-9(2)23-17-11(7-19-23)14(15-16(20-17)21-18(24)22(15)3)10-4-5-12-13(6-10)26-8-25-12/h4-7,9H,8H2,1-3H3,(H,20,21,24)

InChI Key

UCWSXDRFLQUTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C=C4)OCO5)N(C(=O)N3)C

Origin of Product

United States

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